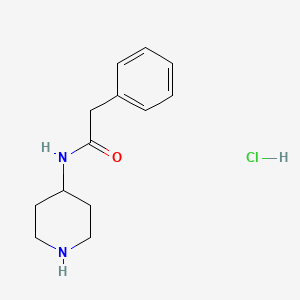

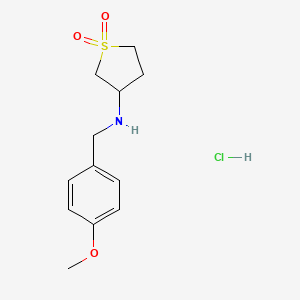

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can be viewed using Java or Javascript . The compound has a molecular weight of 254.756 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride are not well-documented in the literature .Aplicaciones Científicas De Investigación

Anxiolytic Applications

- A derivative of piperidine acetamide exhibited potential as an anxiolytic, showing good oral activity in animal models predictive of clinical efficacy for treating anxiety. This derivative had modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Pharmacology of Psychosis Treatments

- Another study characterized a compound similar to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, named AC-90179. This compound, a selective serotonin (5-HT2A) receptor inverse agonist, was compared with antipsychotics haloperidol and clozapine. It showed high potency as an inverse agonist and competitive antagonist at 5HT2A receptors, with potential for treating psychosis (Vanover et al., 2004).

Synthesis and Chemical Applications

- In the field of organic synthesis, an efficient process was developed for the racemization of unwanted enantiomers of α-Phenyl-α-(2-piperidyl)acetamide, a compound structurally related to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride. This study focused on reducing pollution and cost in synthesizing dexmethylphenidate hydrochloride (Chavan et al., 2010).

Antibacterial Activity

- N-substituted acetamide derivatives bearing piperidine were synthesized and evaluated for their antibacterial potentials. The study found moderate inhibitors, particularly active against Gram-negative bacterial strains (Iqbal et al., 2017).

Inhibitor Development for ACAT-1

- A study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for human ACAT-1 over ACAT-2. This compound could be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Pharmacological Characterization

- A study provided pharmacological and toxicological characterization of a compound structurally similar to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride. This compound, named LIA, was evaluated using various in vivo methods, providing insights into its potential applications and safety profile (Déciga-Campos et al., 2016).

Drug Binding Studies

- The binding interactions of paracetamol derivatives with DNA and proteins were studied, revealing insights into potential therapeutic applications and mechanisms of action (Raj, 2020).

Development of Histamine H3 Receptor Inverse Agonists

- Research on the development of a novel, potent, selective, and orally active histamine H3 receptor inverse agonist demonstrated its potential utility in treating human sleep disorders (Nirogi et al., 2019).

Safety And Hazards

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . Personnel should use a hooded chemical-resistant suit with no exposed skin (i.e., taped) that provides protection from CBRN agents or fentanyl liquids, particulates, and powders .

Propiedades

IUPAC Name |

2-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIOKQWZOIGONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)

![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)